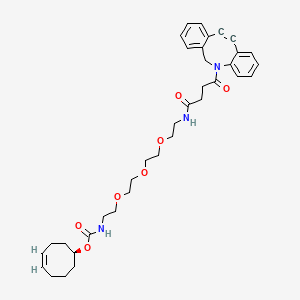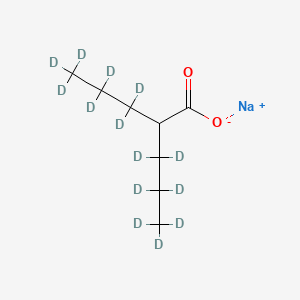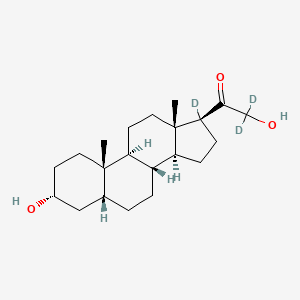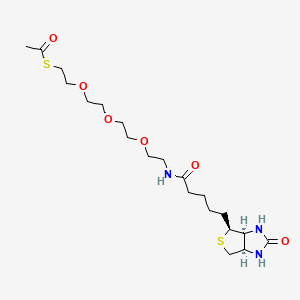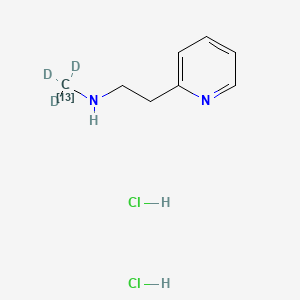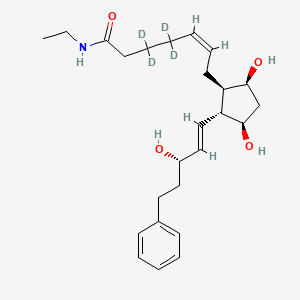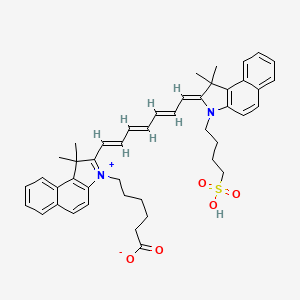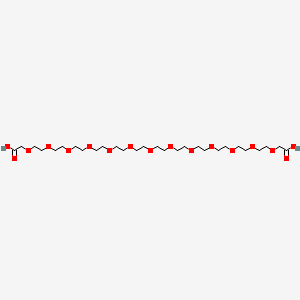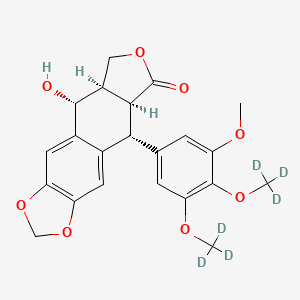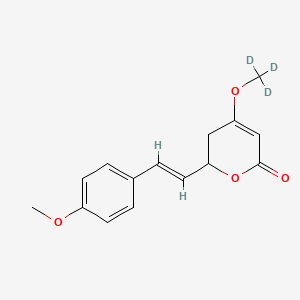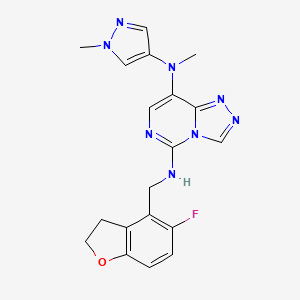
EED ligand 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EED ligand 1 is a potent and efficacious inhibitor that targets the embryonic ectoderm development (EED) subunit of the polycomb repressive complex 2 (PRC2) methyltransferase . The PRC2 complex is an epigenetic modulator of transcription and plays a crucial role in various biological processes, including stem cell maintenance, DNA repair, and epithelial to mesenchymal transition . This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of EED ligand 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pressure control. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This involves optimizing reaction conditions, using high-quality raw materials, and employing advanced purification techniques such as chromatography and crystallization. The production process must also comply with regulatory standards to ensure the safety and efficacy of the final product.
化学反応の分析
Types of Reactions
EED ligand 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups of this compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with modified functional groups.
科学的研究の応用
EED ligand 1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the interactions and functions of the PRC2 complex.
Medicine: this compound has shown potential as a therapeutic agent in cancer treatment.
Industry: The compound is used in the development of new drugs and therapeutic strategies targeting epigenetic regulators.
作用機序
EED ligand 1 exerts its effects by binding to the EED subunit of the PRC2 complex, thereby inhibiting its methyltransferase activity . This inhibition disrupts the methylation of histone H3 lysine 27 (H3K27), leading to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways . The molecular targets and pathways involved include the destabilization of enhancer of zeste homolog 2 (EZH2) and inhibition of key components of noncanonical EZH2 signaling .
類似化合物との比較
EED ligand 1 is unique in its ability to specifically target the EED subunit of the PRC2 complex. Similar compounds include:
EZH2 inhibitors: These compounds target the catalytic subunit of the PRC2 complex and have shown promising clinical activity.
PROTACs: Proteolysis-targeting chimeras (PROTACs) are designed to degrade multiple components of the PRC2 complex, including EED, EZH2, and SUZ12. These compounds offer an alternative approach to inhibiting PRC2 activity and overcoming drug resistance.
This compound stands out due to its specificity for the EED subunit, making it a valuable tool in both research and therapeutic applications.
特性
分子式 |
C19H19FN8O |
|---|---|
分子量 |
394.4 g/mol |
IUPAC名 |
5-N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-N-methyl-8-N-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine-5,8-diamine |
InChI |
InChI=1S/C19H19FN8O/c1-26-10-12(7-24-26)27(2)16-9-22-19(28-11-23-25-18(16)28)21-8-14-13-5-6-29-17(13)4-3-15(14)20/h3-4,7,9-11H,5-6,8H2,1-2H3,(H,21,22) |
InChIキー |
JCTREINTRHPOKL-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)N(C)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


